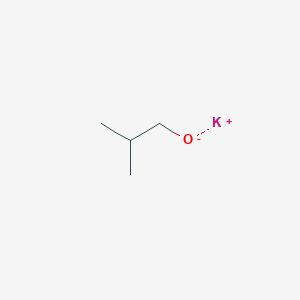
potassium;2-methylpropan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;2-methylpropan-1-olate is a chemical compound with the molecular formula C4H9KO. It is also known as potassium 2-methyl-1-propanolate. This compound is a potassium salt derivative of 2-methyl-1-propanol, commonly referred to as isobutanol. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
potassium;2-methylpropan-1-olate can be synthesized through the reaction of 2-methyl-1-propanol with potassium hydroxide. The reaction typically occurs in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:
2-Methyl-1-propanol+Potassium hydroxide→Potassium 2-methyl-1-propanolate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
potassium;2-methylpropan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
potassium;2-methylpropan-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and protein structure.
Medicine: It is explored for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of potassium;2-methylpropan-1-olate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The potassium ion plays a crucial role in stabilizing the negative charge on the oxygen atom, making it a highly reactive species.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol (Isobutanol): The parent alcohol from which the potassium salt is derived.
Potassium tert-butoxide: Another potassium alkoxide with similar reactivity but different steric properties.
Sodium 2-methyl-1-propanolate: The sodium salt analog of potassium;2-methylpropan-1-olate.
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. The potassium ion provides distinct reactivity compared to its sodium counterpart, making it suitable for specific reactions where potassium is preferred over sodium.
Properties
CAS No. |
14764-60-4 |
|---|---|
Molecular Formula |
C4H10KO |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI Key |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
Canonical SMILES |
CC(C)C[O-].[K+] |
Key on ui other cas no. |
14764-60-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


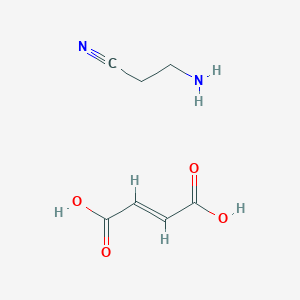
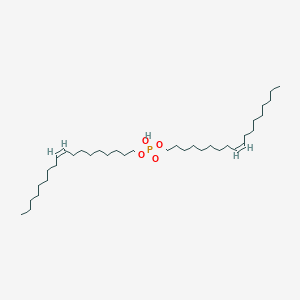
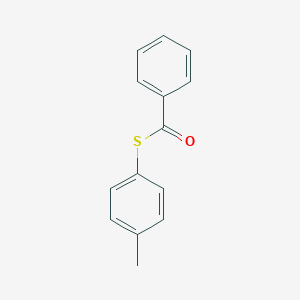
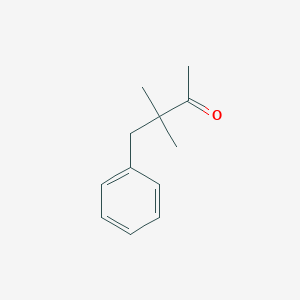
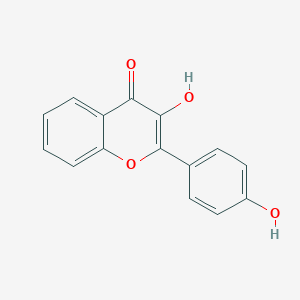
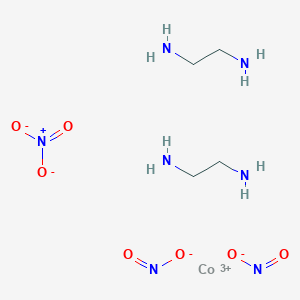

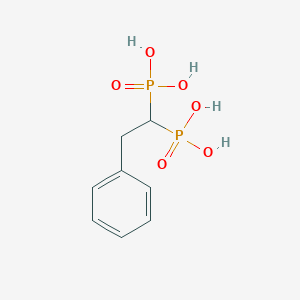
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

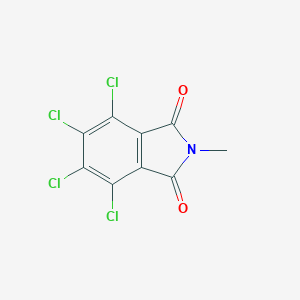
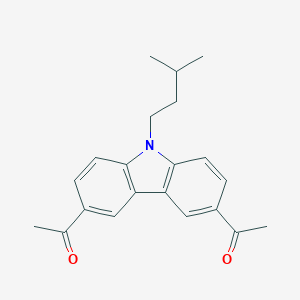

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
